molecular formula C24H27NO6 B11057975 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057975
M. Wt: 425.5 g/mol
InChI Key: OKXUICZTFDJRMD-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-4-31-17-12-10-16(11-13-17)22(26)20-21(18-8-5-6-9-19(18)30-3)25(14-7-15-29-2)24(28)23(20)27/h5-6,8-13,21,26H,4,7,14-15H2,1-3H3/b22-20-

InChI Key

OKXUICZTFDJRMD-XDOYNYLZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=CC=C3OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.